1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine

Medicinal Chemistry Drug Discovery Physicochemical Profiling

This benzhydrylpiperazine derivative features a unique bis(4-fluorophenyl)methyl architecture and a 4-nitrobenzyl moiety that critically define its high lipophilicity (LogP ~5.5) and polar surface area (~49.6 Ų). Unlike generic analogs, its exact substitution pattern ensures predictable membrane permeability and metabolic stability, essential for reliable calcium channel research. The nitro group serves as a versatile synthetic handle, enabling reduction to a primary amine for rapid library generation. Procure this specific compound to ensure assay reproducibility and maintain the integrity of your synthetic or biological models.

Molecular Formula C24H23F2N3O2
Molecular Weight 423.5 g/mol
CAS No. 914349-64-7
Cat. No. B1389040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine
CAS914349-64-7
Molecular FormulaC24H23F2N3O2
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
InChIInChI=1S/C24H23F2N3O2/c25-21-7-3-19(4-8-21)24(20-5-9-22(26)10-6-20)28-15-13-27(14-16-28)17-18-1-11-23(12-2-18)29(30)31/h1-12,24H,13-17H2
InChIKeyBLAMRGGBDBVKNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine (CAS 914349-64-7): A Distinct Benzhydrylpiperazine Derivative for Specialized Research


1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine (CAS 914349-64-7) is a synthetic organic compound belonging to the benzhydrylpiperazine class, characterized by a piperazine core substituted with a bis(4-fluorophenyl)methyl group and a 4-nitrobenzyl moiety [1]. With a molecular formula of C24H23F2N3O2 and a molecular weight of 423.46 g/mol, this compound serves as a versatile intermediate and research tool in medicinal chemistry and chemical biology [2]. Its unique substitution pattern confers distinct physicochemical properties, including a calculated LogP of ~4.8–5.5 and a polar surface area of approximately 49.6 Ų, which influence its solubility, permeability, and potential biological interactions [3].

Procurement Risk: Why Off-the-Shelf Piperazine Analogs Cannot Substitute for 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine


Within the benzhydrylpiperazine family, even minor structural alterations—such as replacing the 4-nitrobenzyl group with a cinnamyl, trimethoxybenzyl, or unsubstituted benzyl moiety—dramatically shift key physicochemical and pharmacological profiles. 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine exhibits a distinct combination of high lipophilicity (LogP ~5.5), a polar surface area of ~49.6 Ų, and a pKa of ~5.73 that collectively govern its solubility, membrane permeability, and metabolic stability [1]. These parameters differ significantly from those of closely related calcium channel blockers like flunarizine and lomerizine, as well as from simpler nitrobenzylpiperazines [2]. Generic substitution with an analog lacking the precise 4-nitrobenzyl substitution or bis(4-fluorophenyl)methyl architecture will inevitably alter the compound's behavior in assays, synthetic pathways, or biological models, potentially invalidating experimental results or compromising downstream applications .

Quantitative Differentiation of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine Against Closest Analogs


Lipophilicity (LogP) Comparison: 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine vs. Flunarizine and Lomerizine

The compound exhibits a calculated LogP of 5.50 [1], significantly higher than that of flunarizine (LogP ~5.1) and lomerizine (LogP ~6.38) [2][3]. This intermediate lipophilicity positions it as a potentially more balanced candidate for studies requiring both membrane permeability and aqueous solubility compared to the highly lipophilic lomerizine.

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Polar Surface Area (PSA) and Rotatable Bond Count: Impact on Oral Bioavailability and BBB Penetration

The target compound possesses a topological polar surface area (TPSA) of 49.62 Ų and 6 rotatable bonds [1]. In comparison, flunarizine has a TPSA of 6.48 Ų and 6 rotatable bonds, while 1-(4-nitrobenzyl)piperazine has a TPSA of 41.1 Ų and 3 rotatable bonds [2][3]. The higher TPSA relative to flunarizine may reduce passive BBB permeability but improve aqueous solubility, whereas the increased rotatable bond count relative to the simpler piperazine suggests greater conformational flexibility.

Pharmacokinetics Blood-Brain Barrier ADME

Ionization State (pKa) and Solubility Profile: Differentiation from Flunarizine and Lomerizine

The target compound has a predicted pKa of 5.73 ± 0.10 , indicating that it is largely un-ionized at physiological pH (7.4). This contrasts with flunarizine (pKa ~8.5) and lomerizine (pKa ~6.5), which exhibit different ionization behaviors [1]. The lower pKa suggests that the compound will remain predominantly neutral across a broader pH range, potentially enhancing passive diffusion across lipid membranes.

Formulation Bioavailability Analytical Chemistry

Acute Oral Toxicity Classification (GHS): Safety Profile Relative to Flunarizine

The compound is classified under GHS as Acute Toxicity Category 3 for oral exposure (H301: Toxic if swallowed) . In contrast, flunarizine dihydrochloride exhibits an oral LD50 of 300 mg/kg in mice, corresponding to a less stringent hazard classification [1]. This distinction necessitates stricter handling protocols for the target compound.

Safety Assessment Toxicology Laboratory Handling

Structural Uniqueness: 4-Nitrobenzyl Substituent Confers Differential Redox and Binding Properties

The presence of a 4-nitrobenzyl group distinguishes the target compound from flunarizine (cinnamyl substituent) and lomerizine (2,3,4-trimethoxybenzyl substituent). The nitro group is a strong electron-withdrawing moiety that can participate in π-stacking interactions, hydrogen bonding, and can undergo bioreduction to form reactive intermediates [1]. These features are absent in the alkyl- or alkenyl-substituted analogs [2].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Recommended Applications for 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization for CNS-Penetrant Calcium Channel Modulators

Given its intermediate LogP (5.50), moderate TPSA (49.62 Ų), and neutral character at physiological pH, the target compound serves as an excellent starting point for designing novel calcium channel blockers with balanced CNS exposure and reduced off-target effects. Its 4-nitrobenzyl group can be reduced to a primary amine, offering a convenient handle for further derivatization, such as amide coupling or bioconjugation [1].

Chemical Biology: Probe for Nitroreductase Activity and Hypoxia Sensing

The electron-withdrawing 4-nitro group can be selectively reduced by bacterial or mammalian nitroreductases under hypoxic conditions, generating a corresponding amine that alters the compound's fluorescence or biological activity. This property positions the compound as a potential prodrug or imaging agent for solid tumors and ischemic tissues, where it would be selectively activated .

Analytical Chemistry: Reference Standard for LC-MS/MS Method Development

The compound's distinct molecular weight (423.46), fluorine atoms (enabling negative ion mode detection), and well-defined chromatographic behavior (predicted retention based on LogP) make it a suitable internal standard or calibration reference for quantifying structurally related piperazines in biological matrices .

Synthetic Chemistry: Versatile Intermediate for Diversely Substituted Piperazines

The nitrobenzyl group can be readily reduced to an aminobenzyl moiety using standard hydrogenation conditions, providing a primary aromatic amine that can be further elaborated into amides, ureas, or sulfonamides. This synthetic flexibility allows for the rapid generation of focused libraries of piperazine derivatives for high-throughput screening campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.